1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polyamide Synthesis
Hattori and Kinoshita (1979) explored the synthesis of polyamides using derivatives similar to 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. They synthesized dicarboxylic acid derivatives through reactions involving theophylline and thymine. These derivatives were then converted into polyamides via polycondensation with diamines, including piperazine. The resulting polyamides, soluble in DMSO and formic acid, displayed molecular weights in the range of 2000–6000 (Hattori & Kinoshita, 1979).
Luminescent Properties and Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, including derivatives similar to this compound. These compounds exhibited interesting luminescent properties and photo-induced electron transfer (PET) capabilities. The study provided insights into the fluorescence quenching mechanism via PET from alkylated amine donors to the naphthalimide moiety (Gan et al., 2003).
Antiviral Activity
El-Sayed and Abdel-Rahman (2009) investigated derivatives of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione, structurally related to this compound, for antiviral properties. The synthesized compounds were tested for their activity against Hepatitis A virus and Herpes simplex virus type-1, showcasing potential therapeutic applications in antiviral treatments (El-Sayed & Abdel-Rahman, 2010).
Synthesis of Antihistaminic Derivatives
Pascal et al. (1985) synthesized a series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones, showing structural similarities to this compound. These compounds were evaluated for their antihistaminic activity, contributing to the development of novel pharmaceuticals for allergy treatment (Pascal et al., 1985).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is often achieved by the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates .
Biochemical Pathways
By inhibiting cdk2, the compound would affect the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116 . These compounds have also shown inhibitory activity against CDK2 .
Properties
IUPAC Name |
1,3-dimethyl-6-piperazin-1-ylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-12-8(14-5-3-11-4-6-14)7-9(15)13(2)10(12)16/h7,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQZORCKOPSMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510628 | |
Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80210-72-6 | |
Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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